

# An In-depth Technical Guide to 2-Fluoro-4-hydroxyphenylboronic Acid

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## Compound of Interest

Compound Name: 2-Fluoro-4-hydroxyphenylboronic acid

Cat. No.: B591563

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CAS Number: 1376989-43-3

This technical guide provides a comprehensive overview of **2-Fluoro-4-hydroxyphenylboronic acid**, a versatile building block for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, outlines a detailed synthetic protocol, and explores its applications, particularly in the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling. Furthermore, it discusses the potential biological significance of fluorinated phenylboronic acids in medicinal chemistry.

## Chemical and Physical Properties

**2-Fluoro-4-hydroxyphenylboronic acid** is a white to off-white solid. Its key chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and application in chemical synthesis.[1][2]

Property	Value
CAS Number	1376989-43-3
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BFO <sub>3</sub>
Molecular Weight	155.92 g/mol
IUPAC Name	(2-Fluoro-4-hydroxyphenyl)boronic acid
Appearance	Solid
Storage Temperature	2-8°C, Sealed in dry conditions
Solubility	DMSO (Slightly), Methanol (Slightly)
Topological Polar Surface Area	60.69 Å <sup>2</sup>
LogP	-0.7889
Hydrogen Bond Donors	3
Hydrogen Bond Acceptors	3
Rotatable Bonds	1

## Synthesis of 2-Fluoro-4-hydroxyphenylboronic Acid

A plausible synthetic route to **2-Fluoro-4-hydroxyphenylboronic acid** involves the borylation of a suitable precursor, such as 4-bromo-3-fluorophenol. This method typically involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

### Experimental Protocol: Synthesis from 4-Bromo-3-fluorophenol

This protocol is based on established methods for the synthesis of arylboronic acids from aryl halides.

Materials:

- 4-Bromo-3-fluorophenol

- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
- Triisopropyl borate
- Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
- Diethyl ether
- Magnesium sulfate ( $\text{MgSO}_4$ ) or Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 4-bromo-3-fluorophenol (1.0 equivalent) and anhydrous THF. The solution is cooled to  $-78\text{ }^{\circ}\text{C}$  in a dry ice/acetone bath.
- **Lithiation:** n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below  $-70\text{ }^{\circ}\text{C}$ . The reaction mixture is stirred at this temperature for an additional 1 hour.
- **Borylation:** Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below  $-70\text{ }^{\circ}\text{C}$ . The mixture is then allowed to slowly warm to room temperature and stirred overnight.
- **Hydrolysis:** The reaction is quenched by the slow addition of 2 M aqueous HCl at  $0\text{ }^{\circ}\text{C}$ , and the mixture is stirred vigorously for 1-2 hours until a clear solution is obtained.
- **Extraction:** The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by recrystallization or column chromatography on silica gel to afford **2-Fluoro-4-hydroxyphenylboronic acid** as a solid.

## Applications in Suzuki-Miyaura Cross-Coupling

**2-Fluoro-4-hydroxyphenylboronic acid** is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. The presence of the fluorine atom can influence the electronic properties of the molecule, potentially enhancing reactivity and imparting desirable characteristics to the final product, such as increased metabolic stability in drug candidates.

## Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of **2-Fluoro-4-hydroxyphenylboronic acid** with an aryl halide.

Materials:

- Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
- **2-Fluoro-4-hydroxyphenylboronic acid** (1.2-1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf)) (1-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>) (2-3 equivalents)
- Solvent (e.g., dioxane, toluene, DMF, with water)
- Inert gas (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** To a Schlenk flask or a round-bottom flask equipped with a condenser and a magnetic stir bar, add the aryl halide, **2-Fluoro-4-hydroxyphenylboronic acid**, the palladium catalyst, and the base.
- **Solvent Addition and Degassing:** Add the solvent system to the flask. The mixture is then thoroughly degassed by bubbling with argon or nitrogen for 15-30 minutes, or by several cycles of vacuum and backfilling with an inert gas.

- **Reaction:** The reaction mixture is heated to the desired temperature (typically 80-120 °C) under an inert atmosphere and stirred until the starting material is consumed (monitored by TLC or GC-MS).
- **Work-up:** After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl compound.

## Biological Significance and Drug Discovery Potential

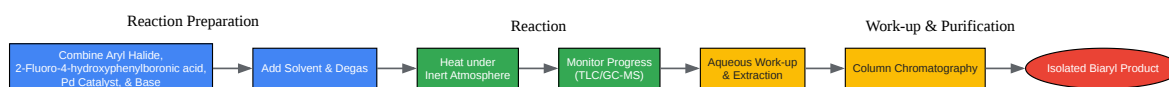
While direct biological studies on **2-Fluoro-4-hydroxyphenylboronic acid** are limited, the broader class of fluorinated phenylboronic acids has garnered significant interest in medicinal chemistry. The incorporation of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity and pKa, which can lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.

Phenylboronic acids are known to act as inhibitors of various enzymes, including serine proteases and kinases.<sup>[3][4]</sup> Their ability to form reversible covalent bonds with active site residues makes them attractive candidates for drug design. In cancer research, boronic acid-containing molecules, most notably the proteasome inhibitor Bortezomib, have demonstrated significant therapeutic success.<sup>[5]</sup> The unique properties of **2-Fluoro-4-hydroxyphenylboronic acid** make it a valuable building block for the synthesis of novel bioactive compounds, including potential kinase inhibitors for cancer therapy.

## Signaling Pathway and Experimental Workflow Diagrams

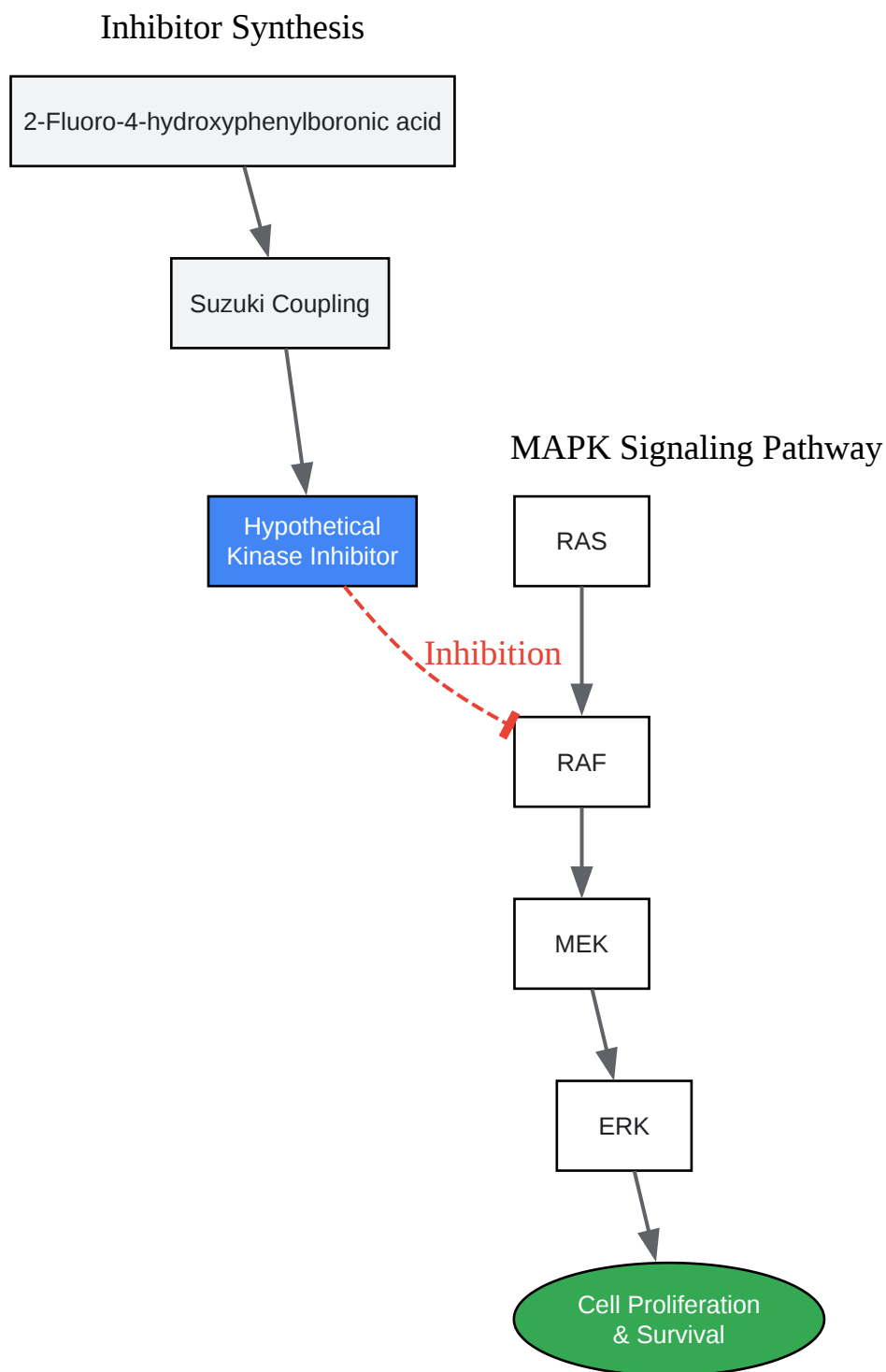
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a Suzuki-Miyaura coupling reaction and a hypothetical signaling pathway that

could be targeted by a kinase inhibitor synthesized using **2-Fluoro-4-hydroxyphenylboronic acid**.



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### Suzuki-Miyaura Coupling Experimental Workflow



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Hypothetical Inhibition of the MAPK Pathway

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## References

- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. chemscene.com [chemscene.com]
- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
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